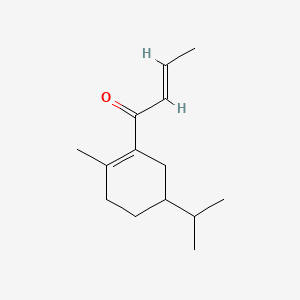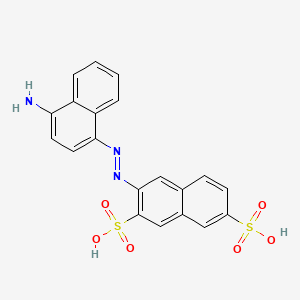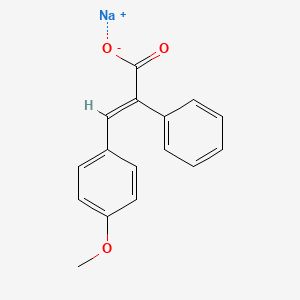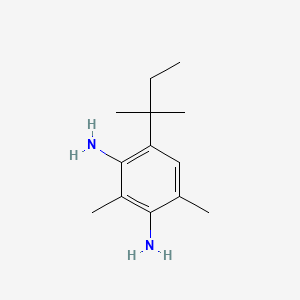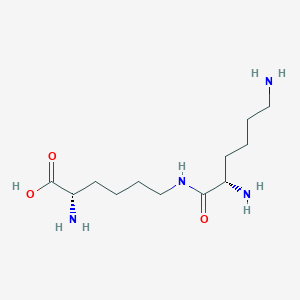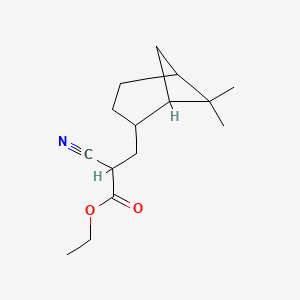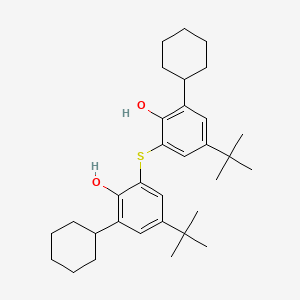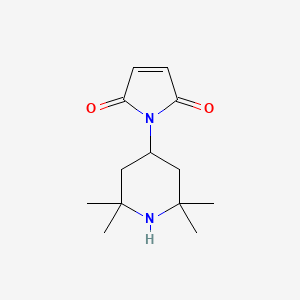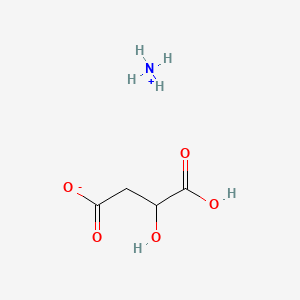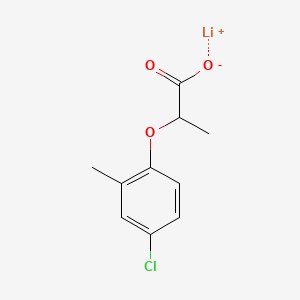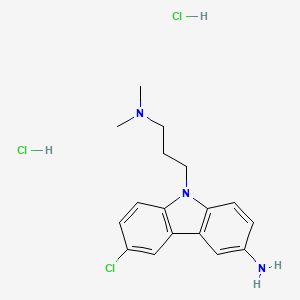
3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride is a chemical compound with the molecular formula C17H20ClN3.2HCl and a molecular weight of 374.7 g/mol. This compound is known for its unique structure, which includes a carbazole core substituted with amino, chloro, and dimethylamino groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride involves multiple steps. One common synthetic route includes the following steps:
Formation of the Carbazole Core: The initial step involves the formation of the carbazole core through cyclization reactions.
Substitution Reactions:
Dimethylation: The dimethylamino group is introduced via alkylation reactions using dimethylamine.
Final Assembly: The propylamine side chain is attached through nucleophilic substitution reactions, followed by the formation of the dihydrochloride salt.
Industrial production methods often involve optimizing these steps to achieve high yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups using nucleophiles like amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the dihydrochloride salt.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-Amino-6-chloro-N,N-dimethyl-9H-carbazole-9-propylamine dihydrochloride can be compared with other similar compounds, such as:
- 3-Amino-6-bromoquinoline dihydrochloride
- 3-Amino-6-fluoroquinoline dihydrochloride
- 3-Amino-8-bromoquinoline dihydrochloride
- 3-Amino-6-chloro-pyridine-2-carboxylic acid hydrochloride
These compounds share similar structural features but differ in their substituents and specific properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
56244-06-5 |
|---|---|
Molecular Formula |
C17H22Cl3N3 |
Molecular Weight |
374.7 g/mol |
IUPAC Name |
6-chloro-9-[3-(dimethylamino)propyl]carbazol-3-amine;dihydrochloride |
InChI |
InChI=1S/C17H20ClN3.2ClH/c1-20(2)8-3-9-21-16-6-4-12(18)10-14(16)15-11-13(19)5-7-17(15)21;;/h4-7,10-11H,3,8-9,19H2,1-2H3;2*1H |
InChI Key |
TVQDBVLOXYALOE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)N)C3=C1C=CC(=C3)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


